molecular formula C20H19Cl2F3N4O2 B2602451 N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 338397-31-2

N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B2602451
CAS No.: 338397-31-2
M. Wt: 475.29
InChI Key: RECKVPAETMWZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenyl and chloropyridinyl groups might be introduced via electrophilic aromatic substitution reactions . The trifluoromethyl group could be introduced using a variety of methods, including the use of trifluoromethylating reagents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the chloro groups on the phenyl and pyridinyl rings could potentially undergo nucleophilic aromatic substitution reactions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions .

Scientific Research Applications

Structural and Conformational Studies

  • The compound's structure and conformational characteristics are studied through X-ray crystal-structure analysis and computational methods like ab initio and DFT calculations. These studies are crucial to understand how structural features relate to potential biological properties (Grassi, Cordaro, Bruno, & Nicolò, 2002).

Synthesis and Characterization

  • The compound is synthesized and characterized using various techniques like IR and 1H NMR spectral data. This process is essential for the development of new chemical entities with potential applications in different fields (Reddy, Babu, & Padmavathi, 2001).

Multi-component Reaction Studies

  • The compound is utilized in multi-component reactions (MCRs) to synthesize derivatives. The effect of catalysts and temperature on reaction efficiency and yield is investigated, providing insights into its potential use in chemical synthesis (Li, Shi, Yang, Kang, Zhang, & Song, 2014).

Crystallographic Analysis

  • Detailed crystallographic analysis helps in understanding the molecular and supramolecular arrangements. These analyses are significant in assessing how variations in molecular structure influence overall crystal structure (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Exploring Synthetic Pathways

  • The compound is explored as a precursor or intermediate in the synthesis of various novel compounds. These synthetic pathways are crucial for the development of new drugs or materials (Martin‐Lopez & Bermejo, 1998).

Pharmaceutical Research

  • While specific details on its application in pharmaceutical research are limited, the compound's derivatives are often studied for their potential therapeutic applications in fields like cancer and diabetes research (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2F3N4O2/c21-14-1-3-15(4-2-14)27-18(30)29-9-10-31-19(29)5-7-28(8-6-19)17-16(22)11-13(12-26-17)20(23,24)25/h1-4,11-12H,5-10H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECKVPAETMWZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)NC3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.